molecular formula C10H11Cl2N3O2S B4765748 N-(2,3-dichlorophenyl)-2-(methoxyacetyl)hydrazinecarbothioamide

N-(2,3-dichlorophenyl)-2-(methoxyacetyl)hydrazinecarbothioamide

Cat. No. B4765748
M. Wt: 308.18 g/mol
InChI Key: UIVRRQCWNOPLGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dichlorophenyl)-2-(methoxyacetyl)hydrazinecarbothioamide, also known as DCM, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-2-(methoxyacetyl)hydrazinecarbothioamide involves its binding to the active site of carbonic anhydrase, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This leads to a decrease in the concentration of bicarbonate in the body, which can have various physiological effects.
Biochemical and Physiological Effects:
N-(2,3-dichlorophenyl)-2-(methoxyacetyl)hydrazinecarbothioamide has been found to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the reduction of intraocular pressure, and the induction of apoptosis in cancer cells. Additionally, N-(2,3-dichlorophenyl)-2-(methoxyacetyl)hydrazinecarbothioamide has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,3-dichlorophenyl)-2-(methoxyacetyl)hydrazinecarbothioamide in lab experiments is its well-characterized mechanism of action and biochemical effects. This makes it a useful tool for studying the role of carbonic anhydrase in various physiological processes and diseases. However, one limitation of using N-(2,3-dichlorophenyl)-2-(methoxyacetyl)hydrazinecarbothioamide is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are various future directions for research on N-(2,3-dichlorophenyl)-2-(methoxyacetyl)hydrazinecarbothioamide, including the development of more potent and selective carbonic anhydrase inhibitors, the investigation of its potential therapeutic applications in various diseases, and the exploration of its anti-inflammatory and antioxidant properties. Additionally, further studies are needed to elucidate the potential toxic effects of N-(2,3-dichlorophenyl)-2-(methoxyacetyl)hydrazinecarbothioamide and to develop safer and more effective methods for its use in scientific research.
In conclusion, N-(2,3-dichlorophenyl)-2-(methoxyacetyl)hydrazinecarbothioamide is a promising compound that has been widely studied for its potential applications in scientific research. Its well-characterized mechanism of action and various biochemical and physiological effects make it a useful tool for studying the role of carbonic anhydrase in various physiological processes and diseases. However, further research is needed to fully understand its potential therapeutic applications and to develop safer and more effective methods for its use in lab experiments.

Scientific Research Applications

N-(2,3-dichlorophenyl)-2-(methoxyacetyl)hydrazinecarbothioamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its ability to inhibit the activity of a specific enzyme called carbonic anhydrase. This enzyme is involved in various physiological processes, including the regulation of acid-base balance, and has been implicated in the development of certain diseases such as glaucoma and epilepsy. By inhibiting this enzyme, N-(2,3-dichlorophenyl)-2-(methoxyacetyl)hydrazinecarbothioamide may have therapeutic potential for these and other diseases.

properties

IUPAC Name

1-(2,3-dichlorophenyl)-3-[(2-methoxyacetyl)amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N3O2S/c1-17-5-8(16)14-15-10(18)13-7-4-2-3-6(11)9(7)12/h2-4H,5H2,1H3,(H,14,16)(H2,13,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVRRQCWNOPLGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NNC(=S)NC1=C(C(=CC=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dichlorophenyl)-2-(methoxyacetyl)hydrazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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